

Glysobuzole hypoglycemic activity research

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Compound Focus: Glysobuzole

CAS No.: 3567-08-6

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Glysobuzole Technical Profile

The table below summarizes the core characteristics of the oral antidiabetic drug **Glysobuzole** (also known as isobuzole) [1].

Attribute	Description
IUPAC Name	4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide [1]
Molecular Formula	$C_{13}H_{17}N_3O_3S_2$ [1]
Molar Mass	327.4 g/mol [1]
Drug Class	Sulfonamide derivative (similar to sulfonylureas) [1]
Primary Indication	Type 2 Diabetes [1]
Administration	Oral, once daily [1]
Mechanism of Action	Binds to sulfonylurea receptors on pancreatic β -cells, blocking ATP-sensitive potassium (K_{ATP}) channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1].

Attribute	Description
Pharmacokinetics	Absorbed in the intestine; binds to plasma proteins; metabolized via N-acetylation and oxidation; excreted via the urinary tract [1].
Efficacy Notes	Also exhibits bacteriostatic properties by competitively inhibiting folic acid synthesis in microbes [1].

Toxicity and Adverse Effects

The following table consolidates key toxicological and safety data for **Glysobuzole** [1].

Category	Details
Common Adverse Effects	Hypoglycemia (due to glucose-independent insulin secretion), weight gain, nausea, skin irritation. Urinary tract infections can occur due to precipitation of acetylated metabolites [1].

| **Acute Toxicity (LD50)** | **Rat (oral):** 534 mg/kg **Mouse (oral):** 468 mg/kg **Mouse (intraperitoneal):** 250 mg/kg (with observed ataxia, hypoglycemia, and decreased body temperature) [1] | | **Tumorigenic Data (TDLo)** | **Rat (oral):** 214 g/kg over 52 weeks. Result: "Equivocal tumorigenic agent" associated with tumors in the kidney, ureter, and bladder [1]. | | **Other Toxicity** | The benzene ring structure is associated with skin sensitization. The sulfonyl nitrate component can cause ocular toxicity [1]. |

Proposed Experimental Workflow for Hypoglycemic Activity

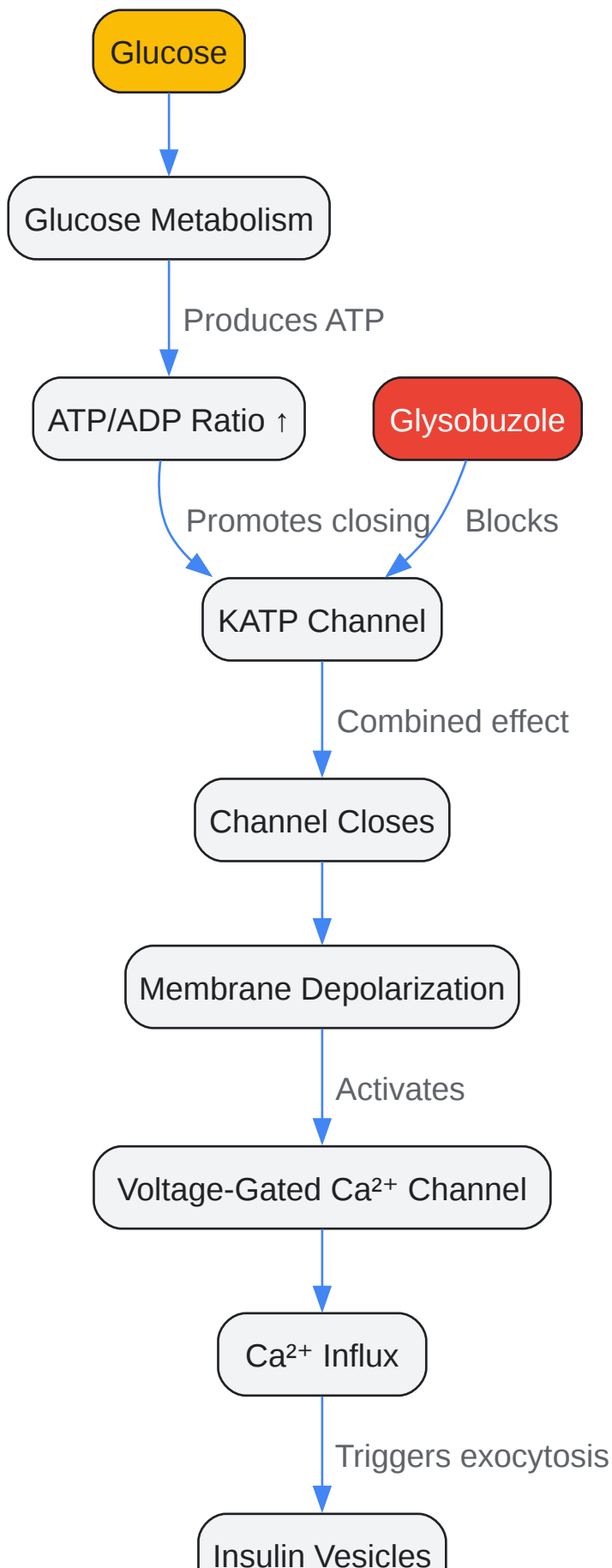
For evaluating the hypoglycemic activity of a compound like **Glysobuzole**, a standard research pipeline is outlined below. This methodology integrates elements from the provided search results and general pre-clinical practice [1] [2].

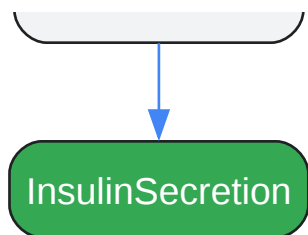
- **In Vitro Screening**

- **Objective:** Initial assessment of insulin secretagogue activity.
 - **Protocol:** Use cultured pancreatic beta cell lines (e.g., INS-1) or isolated rodent pancreatic islets. Cells are incubated with a range of concentrations of **Glysobuzole** in both low and high glucose buffers. Insulin concentration in the supernatant is quantified using **Radioimmunoassay (RIA)** or **Enzyme-Linked Immunosorbent Assay (ELISA)** [1] [2].
- **In Vivo Efficacy Studies**
 - **Objective:** Confirm hypoglycemic effect in a live animal model of diabetes.
 - **Animal Model:** Induced (e.g., streptozotocin-treated) or genetic (e.g., C57BL/6Ay) mouse/rat models of type 2 diabetes [2].
 - **Primary Protocol: Oral Glucose Tolerance Test (OGTT)**
 - After an overnight fast, baseline blood glucose is measured (time 0).
 - Animals are administered **Glysobuzole** or vehicle control.
 - After a set time (e.g., 30 minutes), a glucose solution is administered orally [2].
 - Blood glucose levels are measured at regular intervals (e.g., 30, 60, 90, 120 minutes) post-glucose load.
 - The **Area Under the Curve (AUC)** for blood glucose is calculated to quantify the hypoglycemic effect [2].
 - **Secondary Protocol: Insulin Tolerance Test (ITT)**
 - Performed to assess insulin sensitivity. After a fast, animals are injected with a defined dose of insulin [2].
 - Blood glucose is monitored over time. A steeper decline indicates improved insulin sensitivity [2].
- **Chronic Dosing Study**
 - **Objective:** Evaluate long-term efficacy, toxicity, and impact on disease progression.
 - **Protocol:** Diabetic animals are dosed daily with **Glysobuzole** for several weeks (e.g., 4 weeks). Body weight and food intake are monitored regularly. OGTT/ITT are repeated at intervals. At termination, blood is collected for biochemical analysis (e.g., lactate, liver enzymes) and key tissues (liver, pancreas, kidney) are harvested for **histological analysis** [2].

Mechanism of Action Pathway

The diagram below illustrates the core mechanism by which **Glysobuzole** stimulates insulin secretion in pancreatic beta cells [1].





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Research Considerations and Gaps

While the basic profile of **Glysobuzole** is established, several areas require investigation for modern drug development [1] [3] [4]:

- **Specific Receptor Binding:** Research could focus on quantifying its binding affinity (K_d) for specific sulfonylurea receptor subtypes (SUR1) compared to other drugs in the class.
- **Impact on Signaling Pathways:** Its potential effects on key nutrient-sensing pathways implicated in insulin resistance and diabetes, such as **AMPK (AMP-activated protein kinase)** and **mTOR (mammalian target of rapamycin)**, are not detailed in the available literature and represent a significant knowledge gap [4].
- **Neuroprotective Potential:** Given emerging research on the neuroprotective effects of other sulfonylurea drugs (like glibenclamide) in ischemic stroke by inhibiting the SUR1-TRPM4 channel, investigating whether **Glysobuzole** shares this activity could be a promising new avenue [3].

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